(4Z)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4Z)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic molecule. It features a pyrazolone core, which is a versatile scaffold in medicinal chemistry due to its potential biological activities. The presence of fluorine and methoxy groups, along with a morpholine moiety, suggests that this compound may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluoroaniline, 4-methoxybenzaldehyde, and morpholine.
Step 1: Formation of the hydrazone intermediate by reacting 4-fluoroaniline with 4-methoxybenzaldehyde in the presence of an acid catalyst.
Step 2: Cyclization of the hydrazone intermediate with ethyl acetoacetate under basic conditions to form the pyrazolone ring.
Step 3: Introduction of the morpholine moiety through a nucleophilic substitution reaction with 3-chloropropylamine.
Step 4: Final condensation reaction to form the (4Z)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and morpholine moieties.
Reduction: Reduction reactions can target the pyrazolone ring or the imine bond.
Substitution: The fluorine atom on the phenyl ring can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.
Receptor Binding: May interact with specific receptors in biological systems.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory, analgesic, or anticancer agent.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups enhance binding affinity, while the morpholine moiety improves solubility and bioavailability. The pyrazolone core is crucial for the compound’s biological activity, facilitating interactions with active sites of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-2-(4-fluorophenyl)-5-(4-hydroxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom enhances metabolic stability and binding affinity compared to chlorine or hydroxyl groups.
- Methoxy Group : Provides additional electronic and steric effects, influencing the compound’s reactivity and biological activity.
This detailed analysis highlights the compound’s synthetic routes, chemical reactivity, and diverse applications in scientific research, making it a valuable molecule in various fields.
Properties
Molecular Formula |
C25H29FN4O3 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H29FN4O3/c1-18(27-12-3-13-29-14-16-33-17-15-29)23-24(19-4-10-22(32-2)11-5-19)28-30(25(23)31)21-8-6-20(26)7-9-21/h4-11,28H,3,12-17H2,1-2H3 |
InChI Key |
CKRXGZFKUFXKGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCN1CCOCC1)C2=C(NN(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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